
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, also known as BAMCH, is an organic compound with a wide range of applications in research and industry. BAMCH has been used as a reagent in the synthesis of compounds, as a catalyst in chemical reactions, and as a stabilizing agent in biological systems. BAMCH is also used in the study of biochemical and physiological processes, and has been found to have a range of beneficial effects.
Scientific Research Applications
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of pharmaceuticals and other organic compounds, and has been found to be effective in the stabilization of proteins and other biological molecules. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has also been used in the study of biochemical and physiological processes, and has been found to have a range of beneficial effects.
Mechanism of Action
Pharmacokinetics
- Absorption : The compound is likely to have high gastrointestinal absorption .
- Distribution : It is potentially able to permeate the blood-brain barrier .
- Metabolism : The compound is not a known substrate for P-glycoprotein, and it is not an inhibitor of major cytochrome P450 enzymes .
- Excretion : Information on the excretion of the compound is not available .
These properties can impact the bioavailability of the compound, but more specific information is needed to fully understand the pharmacokinetics of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride.
Action Environment
The action, efficacy, and stability of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C .
Advantages and Limitations for Lab Experiments
The use of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride in laboratory experiments offers a number of advantages. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is relatively inexpensive and easy to obtain, and it can be used in a wide range of reactions. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is also relatively non-toxic, making it a safe choice for laboratory experiments. The main limitation of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is that it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Future Directions
There are a number of potential future directions for research involving Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could be further studied for its potential applications in the synthesis of organic compounds and pharmaceuticals. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could also be studied for its potential applications in the stabilization of proteins and other biological molecules. Additionally, Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could be further studied for its potential effects on biochemical and physiological processes, such as inflammation and oxidative stress. Finally, Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could be further studied for its potential applications in drug delivery, as it could be used to target drugs to specific cells and tissues.
Synthesis Methods
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is synthesized through a two-step process. The first step involves the reaction of benzyl carbamate with an excess of ethyl amine in an aqueous solution of hydrochloric acid. This reaction produces a mixture of the desired Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride and the by-product ethyl carbamate. The second step involves the removal of the ethyl carbamate by distillation.
properties
IUPAC Name |
benzyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWLBNDYLILRTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(=O)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597051 |
Source


|
| Record name | Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride | |
CAS RN |
162576-01-4 |
Source


|
| Record name | Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)
![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid](/img/structure/B180020.png)
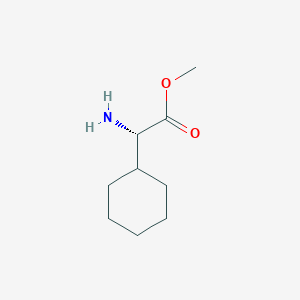
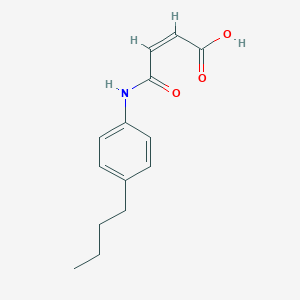
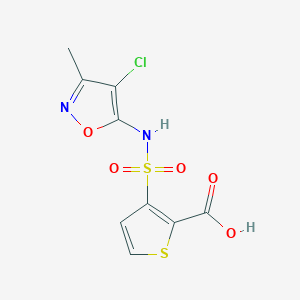
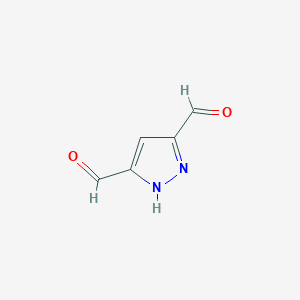



![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)

![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)
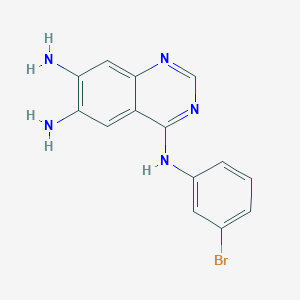
![[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B180051.png)